molecular formula C17H17F2N3O2 B6427496 2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide CAS No. 2034429-74-6

2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide

Cat. No.: B6427496
CAS No.: 2034429-74-6
M. Wt: 333.33 g/mol
InChI Key: ZBVAJVNZOAVGRO-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluoro substituents on the benzene ring and a cinnoline moiety, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cinnoline Moiety: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

    Introduction of the Difluoro Substituents: The difluoro groups can be introduced via electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reaction: The final step involves coupling the cinnoline moiety with the difluorobenzamide through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-(2-phenylethyl)benzamide
  • 2,4-difluoro-N-(2-(3-oxo-2,3-dihydro-1H-indol-2-yl)ethyl)benzamide
  • 2,4-difluoro-N-(2-(3-oxo-2,3-dihydroquinolin-2-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide is unique due to the presence of the hexahydrocinnoline moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,4-difluoro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-12-5-6-13(14(19)10-12)17(24)20-7-8-22-16(23)9-11-3-1-2-4-15(11)21-22/h5-6,9-10H,1-4,7-8H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAJVNZOAVGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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